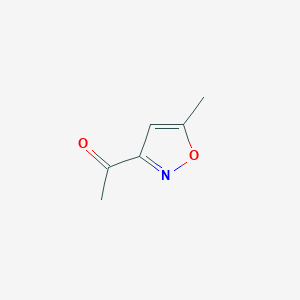

1-(5-Methylisoxazol-3-yl)ethanone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-methyl-1,2-oxazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-3-6(5(2)8)7-9-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVXYWKQFCSMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456822 | |

| Record name | 1-(5-methylisoxazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24068-54-0 | |

| Record name | 1-(5-methylisoxazol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(5-Methylisoxazol-3-yl)ethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZT7F73EXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(5-Methylisoxazol-3-yl)ethanone: Pathways and Mechanisms

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 1-(5-methylisoxazol-3-yl)ethanone, a key heterocyclic building block in medicinal chemistry and drug development.[1][2][3] The isoxazole scaffold is a prominent feature in numerous pharmacologically active compounds, making the efficient and regioselective synthesis of its derivatives a critical area of study.[1] This document delves into the two most prevalent and effective methods for the synthesis of this target molecule: the Claisen-type condensation of a β-dicarbonyl compound with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and present a comparative analysis of these synthetic routes. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of the synthesis of this important isoxazole derivative.

Introduction: The Significance of this compound

The this compound molecule, belonging to the class of 3,5-disubstituted isoxazoles, is a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds. The isoxazole ring system is recognized as a "privileged scaffold" due to its ability to interact with various biological targets, exhibiting a broad spectrum of activities including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of a methyl group at the 5-position and an acetyl group at the 3-position provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs. The development of robust and regioselective synthetic methods is therefore paramount to enable the efficient production of this key intermediate.

Synthetic Pathways and Mechanistic Insights

The construction of the this compound core can be primarily achieved through two distinct and well-established synthetic strategies.

Pathway 1: Claisen-Type Condensation of Pentane-2,4-dione with Hydroxylamine

One of the most classical and direct methods for isoxazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine, often referred to as the Claisen isoxazole synthesis.[1] For the synthesis of this compound, the readily available starting material is pentane-2,4-dione.

Mechanism:

The reaction of the unsymmetrical pentane-2,4-dione with hydroxylamine can, in principle, lead to two regioisomeric products: this compound and 1-(3-methylisoxazol-5-yl)ethanone. The regioselectivity of the reaction is dictated by the initial nucleophilic attack of the hydroxylamine nitrogen on one of the two carbonyl carbons of the dione.

The mechanism proceeds through the following key steps:

-

Initial Attack: The nitrogen atom of hydroxylamine, being the more nucleophilic center, attacks one of the carbonyl carbons of pentane-2,4-dione. The two carbonyl groups in pentane-2,4-dione have slightly different electrophilicities, which can influence the initial point of attack.

-

Formation of an Oxime Intermediate: This initial attack leads to the formation of a hemiaminal, which then dehydrates to form a mono-oxime intermediate.

-

Cyclization and Dehydration: The hydroxyl group of the oxime then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to a cyclic intermediate. Subsequent dehydration of this intermediate yields the aromatic isoxazole ring.

To enhance the regioselectivity towards the desired this compound, the reaction conditions can be optimized. Furthermore, the use of β-enamino diketones, derived from the corresponding β-diketone, has been shown to provide greater control over the regiochemical outcome of the cyclocondensation with hydroxylamine.[1][4]

Reaction Mechanism: Claisen-Type Condensation

References

- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoxazole synthesis [organic-chemistry.org]

- 3. [PDF] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones | Semantic Scholar [semanticscholar.org]

- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-(5-Methylisoxazol-3-yl)ethanone: Structure, Properties, and Synthetic Utility

Introduction: 1-(5-Methylisoxazol-3-yl)ethanone (CAS No: 24068-54-0) is a heterocyclic ketone that serves as a valuable building block in the landscape of organic synthesis and medicinal chemistry.[1][2][3] The isoxazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a well-established "privileged structure" in drug discovery. Its derivatives are known to exhibit a wide array of biological activities.[1][4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, with a focus on its potential applications for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The structural framework of this compound consists of a 5-methylisoxazole ring substituted with an acetyl group at the 3-position. This arrangement of functional groups dictates its reactivity and potential for further chemical transformations.

Caption: 2D Chemical Structure of this compound.

A summary of its key physicochemical properties is presented in the table below. It is important to note that while the CAS number 24068-54-0 is specific to this isomer, some commercial databases may contain conflicting data due to confusion with other isomers like 1-(3-methylisoxazol-5-yl)ethanone.

| Property | Value | Source(s) |

| CAS Number | 24068-54-0 | [1][2][3] |

| Molecular Formula | C₆H₇NO₂ | [3] |

| Molecular Weight | 125.13 g/mol | [3] |

| Boiling Point | 230.1 °C at 760 mmHg | [4] |

| Density | 1.105 g/cm³ | [4] |

| SMILES | CC(=O)C1=NOC(C)=C1 | [3] |

Spectroscopic Profile

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, based on its structure, the following spectral characteristics can be predicted:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing three singlet signals:

-

A signal around δ 2.5-2.7 ppm corresponding to the three protons of the acetyl (CH₃CO) group.

-

A signal around δ 2.4-2.6 ppm for the three protons of the methyl group at the C5 position of the isoxazole ring.

-

A signal further downfield, likely in the δ 6.0-6.5 ppm range, for the single proton at the C4 position of the aromatic isoxazole ring.

-

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals:

-

The carbonyl carbon of the acetyl group is expected in the δ 190-200 ppm region.

-

The carbons of the isoxazole ring (C3, C4, and C5) would appear in the aromatic region (approximately δ 100-170 ppm).

-

Two signals in the upfield region (δ 10-30 ppm) corresponding to the methyl carbons of the acetyl and C5-methyl groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

-

A strong absorption band around 1700 cm⁻¹ due to the C=O stretching of the ketone.

-

Several bands in the 1600-1400 cm⁻¹ region corresponding to the C=N and C=C stretching vibrations of the isoxazole ring.

-

C-H stretching vibrations just above 3000 cm⁻¹ for the aromatic C-H and below 3000 cm⁻¹ for the methyl C-H bonds.

-

Synthesis Protocol

The synthesis of the isoxazole ring is classically achieved through the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[5] This approach offers a reliable and regioselective route to 3,5-disubstituted isoxazoles. For the synthesis of this compound, a suitable 1,3-diketone precursor is pentane-2,4-dione (acetylacetone), which upon reaction with a source of hydroxylamine, would cyclize. However, to achieve the desired acetyl group at the 3-position, a different 1,3-dicarbonyl precursor is required. A more direct and logical precursor is 2,4,6-heptanetrione. The reaction proceeds via the initial formation of an oxime with one of the ketone groups, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.

References

Spectroscopic data for 1-(5-Methylisoxazol-3-yl)ethanone (NMR, IR, Mass Spec)

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic ketone, 1-(5-Methylisoxazol-3-yl)ethanone. This compound, featuring an isoxazole ring substituted with methyl and acetyl groups, is of interest to researchers in medicinal chemistry and drug development. Understanding its structural features through spectroscopic analysis is crucial for its identification, purity assessment, and the prediction of its chemical behavior.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | s | 3H | H-8 (CH₃-C=O) |

| ~2.6 | s | 3H | H-9 (CH₃-C5) |

| ~6.5 | s | 1H | H-4 |

Interpretation:

-

H-8 (Acetyl Protons): The three protons of the acetyl methyl group (C8) are expected to appear as a sharp singlet around δ 2.5 ppm. This is a characteristic chemical shift for a methyl group attached to a carbonyl carbon.

-

H-9 (Isoxazole Methyl Protons): The three protons of the methyl group at the C5 position of the isoxazole ring (C9) are predicted to resonate as a singlet around δ 2.6 ppm.

-

H-4 (Isoxazole Ring Proton): The single proton on the C4 of the isoxazole ring is expected to be the most downfield signal, appearing as a singlet around δ 6.5 ppm. Its chemical shift is influenced by the electronegativity of the neighboring nitrogen and oxygen atoms and the aromatic character of the isoxazole ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~12 | C-9 (CH₃-C5) |

| ~27 | C-8 (CH₃-C=O) |

| ~103 | C-4 |

| ~160 | C-3 |

| ~172 | C-5 |

| ~188 | C-6 (C=O) |

Interpretation:

-

C-9 and C-8 (Methyl Carbons): The carbon of the methyl group on the isoxazole ring (C9) is expected at a higher field (~12 ppm) compared to the acetyl methyl carbon (C8, ~27 ppm) due to the differing electronic environments.

-

C-4 (Isoxazole Ring Carbon): This protonated carbon of the isoxazole ring is predicted to appear around 103 ppm.

-

C-3 and C-5 (Isoxazole Ring Carbons): These quaternary carbons of the isoxazole ring are expected to be significantly downfield due to their attachment to heteroatoms and their involvement in the aromatic system. C3, being adjacent to the acetyl group, would likely be around 160 ppm, while C5, attached to the methyl group, would be around 172 ppm.

-

C-6 (Carbonyl Carbon): The carbonyl carbon of the acetyl group is expected to be the most downfield signal, appearing around 188 ppm, which is a characteristic chemical shift for ketone carbonyls.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for acquiring NMR spectra of small organic molecules.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | C-H stretch (isoxazole ring) |

| ~2950-2850 | Medium | C-H stretch (methyl groups) |

| ~1700 | Strong | C=O stretch (acetyl ketone) |

| ~1600 | Medium | C=N stretch (isoxazole ring) |

| ~1450 | Medium | C-H bend (methyl groups) |

| ~1360 | Medium | C-H bend (methyl groups) |

| ~900-650 | Medium-Weak | Out-of-plane C-H bending |

Interpretation:

The most characteristic band in the IR spectrum of this compound will be the strong absorption around 1700 cm⁻¹ , which is indicative of the C=O stretching vibration of the acetyl ketone. The presence of the isoxazole ring will be indicated by the C=N stretching vibration around 1600 cm⁻¹ and the aromatic C-H stretching around 3120 cm⁻¹ . The aliphatic C-H stretching and bending vibrations of the two methyl groups will also be present.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

A Technical Guide to the Synthesis and Biological Evaluation of 1-(5-Methylisoxazol-3-yl)ethanone Derivatives

Executive Summary: The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged scaffold" in drug discovery.[2] This guide focuses on derivatives of a specific, versatile precursor, 1-(5-methylisoxazol-3-yl)ethanone. The acetyl group at the 3-position of the isoxazole ring provides a reactive handle for extensive chemical modification, allowing for the systematic development of novel molecular entities. We will explore the synthetic pathways for creating a diverse library of these derivatives, delve into their broad spectrum of potential biological activities—including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects—and analyze the critical structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers and drug development professionals, providing both foundational knowledge and detailed experimental protocols to facilitate further investigation in this promising area of therapeutic research.

The Isoxazole Scaffold: A Foundation for Drug Discovery

The Role of Heterocycles in Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to the development of new pharmaceuticals. The presence of heteroatoms like nitrogen and oxygen introduces dipoles, hydrogen bonding capabilities, and specific steric conformations that are crucial for high-affinity binding to biological targets such as enzymes and receptors. The isoxazole ring, an azole with an oxygen atom adjacent to a nitrogen, is particularly noteworthy for its aromatic character and the weak N-O bond, which can be strategically cleaved under certain conditions, making it a valuable synthetic intermediate.[3]

The this compound Core: A Versatile Synthetic Precursor

The core structure of this compound is an ideal starting point for chemical exploration.[4] Its key features include:

-

The Isoxazole Ring: A stable, electron-rich aromatic system that confers specific physicochemical properties.

-

The C5-Methyl Group: A small alkyl substituent that can influence lipophilicity and steric interactions.

-

The C3-Acetyl Group (-ethanone): This ketone functionality is the primary site for chemical modification. Its reactive carbonyl group and adjacent α-protons allow for a wide range of classical organic reactions, most notably condensation reactions to form larger, more complex derivatives.[4]

This combination of a stable heterocyclic core and a reactive functional group makes it a powerful building block for generating diverse chemical libraries aimed at various therapeutic targets.

Synthetic Pathways to Novel Derivatives

The most common and effective strategy for elaborating the this compound core involves the Claisen-Schmidt condensation reaction to produce chalcone intermediates. These α,β-unsaturated ketones are themselves biologically active and serve as versatile precursors for further cyclization and derivatization.[5]

Foundational Synthesis: Claisen-Schmidt Condensation to Form Isoxazole-Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone (in this case, this compound) and an aromatic aldehyde. The reaction proceeds via an enolate intermediate of the ketone, which attacks the aldehyde, followed by dehydration to yield the α,β-unsaturated chalcone. This method is highly efficient for creating a diverse library of derivatives by simply varying the substituted aromatic aldehyde.[5]

Workflow for Chalcone Synthesis

Caption: General workflow for the synthesis of isoxazole-chalcone derivatives.

Detailed Protocol: Synthesis of a Chalcone Derivative

This protocol outlines a general procedure for the synthesis of an isoxazole-chalcone via Claisen-Schmidt condensation.

Materials:

-

This compound (1.0 eq)

-

Substituted aromatic aldehyde (1.0 eq)

-

Ethanol

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Stir plate and stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in a minimal amount of ethanol in a round-bottom flask.

-

Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.

-

Slowly add the 10% aqueous NaOH solution dropwise to the reaction mixture while maintaining the temperature below 10 °C. The addition of a base catalyst facilitates the formation of the enolate.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the solid product.

-

Filter the crude product using a Büchner funnel, wash thoroughly with cold water to remove impurities, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

A Spectrum of Biological Activities

Derivatives of this compound have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for multiple therapeutic areas.[6][7][8]

Antimicrobial Activity

Isoxazole derivatives are well-documented for their potent antimicrobial effects against a variety of pathogens. They have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. The mechanism often involves the disruption of essential cellular processes in the microbes.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of isoxazole derivatives against various human cancer cell lines, including those for breast (MCF-7), prostate (DU145), and glioblastoma (U87).[6] The antiproliferative effects are often mediated by the induction of apoptosis (programmed cell death).[6] Some isoxazole chalcones have shown potent cytotoxic activity, with IC₅₀ values in the low micromolar range.

Anti-inflammatory Effects

The isoxazole core is present in established anti-inflammatory drugs like the COX-2 inhibitor Valdecoxib.[1] Novel derivatives have shown significant anti-inflammatory activity, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[8][9] In vivo studies, such as the carrageenan-induced rat paw edema model, have confirmed the ability of these compounds to reduce inflammation dose-dependently.[9]

Anticonvulsant Potential

Epilepsy is characterized by abnormal electrical activity in the brain, and several isoxazole derivatives have been identified as potent anticonvulsants.[10][11] Their mechanism of action can involve the modulation of ion channels, particularly voltage-gated sodium channels, or interaction with neurotransmitter systems like the GABAergic system.[12][13][14] Preclinical screening using models like the maximal electroshock (MES) test has identified compounds with significant seizure protection.[11]

Summary of Biological Activity Data

The following table summarizes representative biological activity data for various isoxazole derivatives, illustrating their therapeutic potential.

| Derivative Class | Target/Assay | Model/Cell Line | Activity Metric (IC₅₀/MIC/ED₅₀) | Reference |

| Isoxazole-Chalcone | Cytotoxicity | DU145 (Prostate Cancer) | 0.96 µM | [6] |

| 3,5-Disubstituted Isoxazole | Cytotoxicity | U87 (Glioblastoma) | 42.8 µM | [6] |

| Indolyl-Isoxazolidine | Anti-inflammatory | LPS-induced TNF-α | Potency comparable to Indomethacin | [9][15] |

| Benzo[d]isoxazole | Anticonvulsant (MES) | Rodent Model | ED₅₀ = 20.5 mg/kg | [12][14] |

| Isoxazole Derivative | Antibacterial | S. aureus / E. coli | MIC values ranging from 31.25-500 µg/mL | [2] |

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design. For isoxazole derivatives, SAR studies have revealed key insights into how specific substituents influence potency and selectivity.[16]

-

Substituents on the Phenyl Ring: The nature and position of substituents on the aromatic rings attached to the core structure are critical.

-

Lipophilicity: Modulating the lipophilicity (fat-solubility) of the molecule can significantly impact its ability to cross cell membranes and reach its target. This is often fine-tuned by adding or removing alkyl or halogen groups.

-

Steric Factors: The size and shape of the substituents can affect how the molecule fits into the binding pocket of a target enzyme or receptor.

SAR Logic Diagram

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanone|Research Chemical [benchchem.com]

- 5. library.dmed.org.ua [library.dmed.org.ua]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]

- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 9. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]

- 11. Synthesis and anticonvulsant activity of enaminones. 4. Investigations on isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. <i>In silico</i> study on anticonvulsant activity of isoxazole and thiazole derivatives active in subcutaneous pentylenetetrazole animal model - Journal of King Saud University - Science [jksus.org]

- 14. Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(5-Methylisoxazol-3-yl)ethanone: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(5-methylisoxazol-3-yl)ethanone, a key heterocyclic ketone that serves as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. This document delves into the historical context of isoxazole chemistry, details the primary synthetic routes to this compound, and explores its applications in the development of pharmacologically active compounds. Detailed experimental protocols, physicochemical and spectroscopic data, and workflow visualizations are provided to support researchers and drug development professionals in their work with this important chemical entity.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. Isoxazole-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2] Marketed drugs such as the anti-inflammatory agent Leflunomide and the COX-2 inhibitor Valdecoxib feature the isoxazole core, underscoring its therapeutic relevance.[2][3]

This compound, also known as 3-acetyl-5-methylisoxazole, is a fundamental derivative of this important heterocyclic system. Its bifunctional nature, possessing both a reactive ketone group and a stable isoxazole ring, makes it an ideal starting material for the synthesis of more complex molecular architectures.

Historical Context and Discovery

The chemistry of isoxazoles dates back to the early 20th century, with significant advancements in their synthesis occurring over the following decades. While the specific discovery of this compound is not well-documented as a singular event, its synthesis is a classic example of one of the most fundamental methods for isoxazole ring formation: the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[2][4] This reaction, known as the Knorr synthesis for pyrazoles, was adapted for isoxazoles and has remained a reliable and widely used method.

The development and understanding of cyclocondensation reactions have been pivotal in the synthesis of a vast array of heterocyclic compounds.[5][6] The predictability and efficiency of the reaction between pentane-2,4-dione and hydroxylamine to form the corresponding 3,5-dimethylisoxazole laid the groundwork for the synthesis of derivatives like this compound.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the cyclocondensation reaction between a β-diketone and hydroxylamine.

Primary Synthetic Pathway: Cyclocondensation of Pentane-2,4-dione with Hydroxylamine

The reaction proceeds by the nucleophilic attack of hydroxylamine on one of the carbonyl groups of pentane-2,4-dione (acetylacetone), followed by an intramolecular condensation and dehydration to form the stable isoxazole ring.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the laboratory-scale synthesis of this compound.

Materials:

-

Pentane-2,4-dione (acetylacetone)

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride (0.015 mol) and sodium acetate (0.015 mol) in 25 mL of ethanol.

-

Addition of Diketone: To the stirred solution, add pentane-2,4-dione (0.01 mol).

-

Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Extraction: Pour the concentrated mixture into ice-cold water. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield pure this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 168-169 °C[7] |

| Boiling Point | 230.057 °C at 760 mmHg[7] |

| Density | 1.105 g/cm³[7] |

| ¹H NMR (CDCl₃, ppm) | δ ~2.5 (s, 3H, -CH₃), ~2.7 (s, 3H, -COCH₃), ~6.4 (s, 1H, isoxazole H) |

| ¹³C NMR (CDCl₃, ppm) | δ ~12 (-CH₃), ~28 (-COCH₃), ~100 (isoxazole C4), ~160 (isoxazole C5), ~170 (isoxazole C3), ~195 (C=O) |

| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1600 (C=N stretch), ~1450 (C-H bend) |

| Mass Spectrum (EI) | m/z 125 (M⁺), 110, 82, 43 |

Note: Spectroscopic data are estimated based on typical values for similar structures and may vary slightly depending on the solvent and instrument used.[8][9][10][11]

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its ketone functionality allows for a wide range of chemical transformations, including reductions, oxidations, and condensations, to introduce further diversity.

Precursor to Anti-inflammatory and Antirheumatic Drugs

A significant application of derivatives of this compound is in the synthesis of the anti-inflammatory drug Leflunomide . While not a direct precursor, the closely related 5-methylisoxazole-4-carboxylic acid is a key intermediate in Leflunomide synthesis.[4][12][13][14][15] The synthetic strategies for these isoxazole carboxamides often involve intermediates that could be derived from this compound through oxidation of the acetyl group.

Caption: Synthetic utility in drug development.

Building Block for Novel Bioactive Compounds

The isoxazole moiety is a key pharmacophore in a variety of other therapeutic areas. Research has shown that derivatives of this compound can be utilized to synthesize compounds with potential antileukemic and antimicrobial activities.[5][16] For instance, condensation of the acetyl group with aromatic aldehydes can lead to chalcone-like structures, which are known to possess a wide range of biological activities.

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich history rooted in the foundational principles of organic synthesis. Its straightforward and efficient synthesis, coupled with the versatility of its chemical functionalities, has established it as a valuable building block for the creation of complex molecules, particularly in the field of drug discovery. As the demand for novel therapeutics continues to grow, the utility of this compound and its derivatives in constructing new chemical entities with diverse biological activities is set to expand, further solidifying the importance of the isoxazole scaffold in medicinal chemistry.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

- 5. Synthesis and antileukemic activity of new 3-(5-methylisoxazol-3-yl) and 3-(pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents [patents.google.com]

- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]

- 14. ES2237553T3 - PROCEDURE FOR THE SYNTHESIS OF LEFLUNOMIDE. - Google Patents [patents.google.com]

- 15. WO2007086076A2 - An improved process for preparation of leflunomide - Google Patents [patents.google.com]

- 16. Buy 1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone [smolecule.com]

A Comprehensive Technical Guide to the Thermochemical Profile of 1-(5-Methylisoxazol-3-yl)ethanone

Foreword for the Modern Drug Developer

In the landscape of contemporary drug discovery and development, a molecule's journey from a promising hit to a viable clinical candidate is paved with data. Beyond the essential metrics of potency and selectivity, the physicochemical and thermochemical properties of a compound are paramount.[1][2][3][4] These characteristics govern a drug's stability, solubility, and ultimately, its bioavailability and manufacturability.[5] This guide focuses on 1-(5-methylisoxazol-3-yl)ethanone, a heterocyclic ketone scaffold of interest in medicinal chemistry. The isoxazole motif is present in numerous pharmacologically active agents, making a deep understanding of its derivatives critical.[6][7][8]

The following sections will not merely present data but will provide a procedural blueprint for researchers to generate and interpret the thermochemical profile of this, or similar, novel chemical entities. We will delve into both state-of-the-art experimental techniques and robust computational methodologies, providing not just the 'how' but the critical 'why' behind each step. This document is structured to empower researchers, scientists, and drug development professionals with the practical and theoretical knowledge necessary to conduct their own thermochemical investigations with scientific rigor.

Section 1: The Imperative of Thermochemical Data in Pharmaceutical Development

A drug's therapeutic efficacy is intrinsically linked to its physical and chemical stability.[5] Thermochemical data, such as enthalpy of formation, heat capacity, and transition temperatures, provide a quantitative measure of a molecule's energetic landscape. This information is crucial for:

-

Stability and Shelf-Life Prediction: Thermochemical data helps in predicting how a drug substance will behave under various storage conditions, informing on potential degradation pathways.[4]

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have vastly different solubilities and stabilities. Techniques like Differential Scanning Calorimetry (DSC) are indispensable for identifying and characterizing these forms.

-

Formulation Design: Understanding the thermal properties of an active pharmaceutical ingredient (API) is essential for designing robust and stable formulations, and for assessing drug-excipient compatibility.[3]

-

Process Chemistry: Scale-up of API synthesis requires a thorough understanding of reaction thermodynamics to ensure safety and efficiency.

The binding of a drug to its target is a thermodynamic event.[9][10] A comprehensive thermodynamic profile of the drug molecule itself provides a foundational dataset for more complex biophysical studies, such as Isothermal Titration Calorimetry (ITC), which deconstructs the forces driving molecular recognition.[6][11]

Section 2: Experimental Determination of Thermochemical Properties

For a solid organic molecule like this compound, two primary experimental techniques provide the cornerstone of its thermochemical profile: Differential Scanning Calorimetry (DSC) for phase transitions and Bomb Calorimetry for the enthalpy of combustion, from which the standard enthalpy of formation can be derived.

Phase Transitions and Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[12] This allows for the precise determination of melting points, glass transitions, and the enthalpy of phase changes.[13][14]

-

Instrument Calibration:

-

Causality: To ensure the accuracy of temperature and enthalpy measurements, the DSC instrument must be calibrated using certified reference standards with well-known melting points and enthalpies of fusion (e.g., indium, tin).[15]

-

Procedure: Perform a temperature and enthalpy calibration according to the instrument manufacturer's guidelines. This typically involves heating a standard at a defined rate and comparing the observed transition with the known value.

-

-

Sample Preparation:

-

Causality: Proper sample preparation is critical to obtaining reproducible results. The sample must be representative and in good thermal contact with the measurement pan.

-

Procedure: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan using a microbalance. Crimp the pan with a lid to enclose the sample. Prepare an empty, crimped aluminum pan to serve as the reference.

-

-

Measurement Program:

-

Causality: A controlled heating rate allows for the separation of thermal events. An inert atmosphere prevents oxidative degradation of the sample.

-

Procedure: Place the sample and reference pans into the DSC cell. Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min). Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C). Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature well above the melting point.

-

-

Data Analysis:

-

Causality: The integrated area of a transition peak in the DSC thermogram is directly proportional to the enthalpy change of that transition.

-

Procedure: Analyze the resulting thermogram to determine the onset temperature of melting (melting point) and the integrated peak area (enthalpy of fusion, ΔH_fus). The heat capacity (Cp) can also be determined from the heat flow signal.

-

Caption: Experimental workflow for DSC analysis.

Enthalpy of Formation via Bomb Calorimetry

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation (ΔfH°) of organic compounds.[16] The substance is completely combusted in a constant-volume vessel (the "bomb") under high-pressure oxygen, and the heat released is measured.

-

Calorimeter Calibration:

-

Causality: The heat capacity of the calorimeter system (C_cal) must be precisely determined to convert the measured temperature change into an energy value. This is achieved by combusting a standard substance with a known heat of combustion, typically benzoic acid.[17]

-

Procedure: Combust a known mass of benzoic acid and measure the temperature rise (ΔT). Calculate C_cal using the known energy of combustion of benzoic acid.

-

-

Sample Preparation and Assembly:

-

Causality: A complete and controlled combustion is essential. The fuse wire initiates the reaction, and high-pressure oxygen ensures complete oxidation.

-

Procedure: Press a pellet of a known mass (approx. 1 g) of this compound. Place it in the platinum crucible inside the bomb. Attach a fuse wire, ensuring it touches the sample. Add a small, known amount of water to the bomb to ensure all water formed during combustion is in the liquid state. Seal the bomb, purge with oxygen, and then fill to a pressure of ~30 atm.[7]

-

-

Combustion and Temperature Measurement:

-

Causality: The adiabatic setup minimizes heat loss to the surroundings, allowing the temperature change of the water bath to accurately reflect the heat released by the reaction.

-

Procedure: Submerge the sealed bomb in the water-filled calorimeter. Allow the system to reach thermal equilibrium. Ignite the sample by passing a current through the fuse wire. Record the temperature at regular intervals until a stable final temperature is reached.

-

-

Corrections and Calculation:

-

Causality: Several factors contribute to the measured heat release besides the sample combustion, such as the combustion of the fuse wire and the formation of nitric acid from atmospheric and sample nitrogen. These must be corrected for.

-

Procedure: Measure the length of unburned fuse wire. Titrate the bomb washings to determine the amount of nitric acid formed. Calculate the total heat released and subtract the contributions from the fuse wire and nitric acid formation. This gives the energy of combustion at constant volume (ΔU_comb). Convert ΔU_comb to the enthalpy of combustion (ΔH_comb). Finally, use Hess's Law with the known standard enthalpies of formation of CO2(g) and H2O(l) to calculate the standard enthalpy of formation (ΔfH°) of this compound.

-

Section 3: Computational Prediction of Thermochemical Properties

In parallel with experimental work, computational chemistry offers a powerful, cost-effective means to predict thermochemical properties.[18] Density Functional Theory (DFT) has emerged as a robust method for these calculations, providing a good balance of accuracy and computational cost.[19][20]

Predicting Enthalpy of Formation with DFT

We will outline a protocol using the Gaussian software suite, a widely used program for electronic structure calculations.[21][22] The B3LYP functional is a popular hybrid functional that often yields reliable thermochemical data for organic molecules.[19][20][23] The choice of basis set is also critical; a Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVTZ provides a good starting point.[24][25][26][27]

-

Structure Input:

-

Causality: An accurate initial 3D structure is required for the geometry optimization.

-

Procedure: Build the 3D structure of this compound using a molecular editor (e.g., GaussView).

-

-

Geometry Optimization and Frequency Calculation:

-

Causality: The calculation must be performed on the molecule's minimum energy conformation. A frequency calculation confirms this (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.[28][29][30]

-

Procedure: Set up a calculation in Gaussian with the keywords Opt Freq. Specify the desired level of theory (e.g., B3LYP/6-311+G(d,p)). Run the calculation.

-

-

Extraction of Thermochemical Data:

-

Causality: The Gaussian output file contains all the necessary energy components.

-

Procedure: From the output file, extract the "Sum of electronic and thermal Enthalpies". This value (H_calc) is the calculated absolute enthalpy of the molecule at the specified temperature (usually 298.15 K).[31]

-

-

Atomization Method for Enthalpy of Formation:

-

Causality: The calculated absolute enthalpy is not the standard enthalpy of formation. We must use a reaction scheme to convert the calculated value into a standard enthalpy of formation. The atomization method is a common approach.[32]

-

Procedure:

-

Calculate the absolute enthalpies (H_calc) for each constituent atom (C, H, N, O) at the same level of theory.

-

Calculate the enthalpy of atomization (ΔH_atom) for the molecule: ΔH_atom = [Σ(H_calc of atoms)] - H_calc of molecule

-

Obtain the experimental standard enthalpies of formation for the gaseous atoms from a reliable source (e.g., NIST).

-

Calculate the standard enthalpy of formation of the molecule: ΔfH°(molecule) = [Σ(ΔfH° of atoms)] - ΔH_atom

-

-

Caption: Computational workflow for predicting ΔfH°.

Section 4: Summary of Thermochemical Data

As no published experimental or computational thermochemical data for this compound could be located, the following table is presented as a template for reporting the data obtained through the methodologies described in this guide.

| Property | Symbol | Experimental Value (Hypothetical) | Computational Value (Hypothetical) | Method |

| Molecular Formula | - | C₆H₇NO₂ | C₆H₇NO₂ | - |

| Molecular Weight | MW | 125.13 g/mol | 125.13 g/mol | - |

| Melting Point | T_m | 45 - 48 °C | N/A | DSC |

| Enthalpy of Fusion | ΔH_fus | 15.2 kJ/mol | N/A | DSC |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | -150 ± 5 kJ/mol | -145.8 kJ/mol | Bomb Calorimetry / DFT (B3LYP) |

| Standard Enthalpy of Formation (solid) | ΔfH°(s) | -195 ± 6 kJ/mol | -191.3 kJ/mol | Bomb Calorimetry / DFT + ΔH_sub |

| Heat Capacity (solid, 298K) | C_p(s) | 140 J/(mol·K) | N/A | DSC |

Note: The values presented in this table are illustrative and do not represent actual measured data.

Conclusion

This guide has outlined a dual-pronged approach, combining experimental calorimetry with first-principles computational modeling, to comprehensively characterize the thermochemical properties of this compound. By following the detailed protocols herein, researchers can generate the critical data needed to make informed decisions throughout the drug development pipeline. The principles of causality and self-validation are embedded within each protocol, ensuring the generation of high-quality, reliable data. This integrated strategy represents a best practice for elucidating the thermodynamic landscape of novel chemical entities, ultimately de-risking development and accelerating the delivery of new medicines.

References

- 1. fiveable.me [fiveable.me]

- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. What are the physicochemical properties of drug? [lookchem.com]

- 5. Physicochemical stability: Significance and symbolism [wisdomlib.org]

- 6. Practical Fragments: Is thermodynamic data useful for drug discovery? [practicalfragments.blogspot.com]

- 7. Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. s4science.at [s4science.at]

- 14. youtube.com [youtube.com]

- 15. tainstruments.com [tainstruments.com]

- 16. scribd.com [scribd.com]

- 17. index [staff.um.edu.mt]

- 18. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]

- 19. Doubly hybrid density functional for accurate descriptions of nonbond interactions, thermochemistry, and thermochemical kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. glaserr.missouri.edu [glaserr.missouri.edu]

- 22. gaussian.com [gaussian.com]

- 23. The X3LYP extended density functional for accurate descriptions of nonbond interactions, spin states, and thermochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]

- 28. reddit.com [reddit.com]

- 29. gaussian.com [gaussian.com]

- 30. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 31. scribd.com [scribd.com]

- 32. CCCBDB How to get an enthalpy of formation from ab initio calculations [cccbdb.nist.gov]

A-Z Guide to Quantum Chemical Calculations for 1-(5-Methylisoxazol-3-yl)ethanone: A-Z Guide for Drug Discovery Professionals

As a Senior Application Scientist, this guide provides an in-depth technical exploration of quantum chemical calculations for 1-(5-Methylisoxazol-3-yl)ethanone. This molecule, featuring an isoxazole ring, is a scaffold of significant interest in medicinal chemistry due to its presence in numerous compounds with diverse biological activities.[1][2][3] This guide will delve into the theoretical framework and practical application of Density Functional Theory (DFT) to elucidate the electronic and structural properties of this molecule, offering insights crucial for rational drug design and development.

The Significance of Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations, particularly DFT, have become indispensable tools in modern drug discovery.[4][5][6] They provide a theoretical lens to understand the intricate electronic structure and properties of molecules, which govern their interactions with biological targets.[7] By computing properties such as molecular geometry, electronic distribution, and reactivity indices, we can predict a molecule's behavior, stability, and potential as a drug candidate. This in-silico approach accelerates the drug discovery pipeline by prioritizing compounds with desirable characteristics for synthesis and experimental testing.[4]

For this compound, these calculations can reveal key features that influence its pharmacokinetic and pharmacodynamic profiles. Understanding its electronic landscape is paramount for designing derivatives with enhanced activity and reduced off-target effects.

The Computational Engine: Density Functional Theory (DFT)

DFT is a quantum mechanical method that has revolutionized computational chemistry due to its balance of accuracy and computational efficiency.[5][7] Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a more manageable quantity, to determine the ground-state energy and other molecular properties.[5][8] The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional and the basis set.[8]

Foundational Choices: Functional and Basis Set

For organic molecules like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice. It is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, providing a robust description of molecular systems.[9][10][11]

The 6-311++G(d,p) basis set is recommended for achieving a high degree of accuracy in geometry optimization and electronic property calculations for this type of molecule.[12][13] Let's break down this nomenclature:

-

6-311 : This indicates a triple-zeta valence basis set, providing a more flexible description of the valence electrons.

-

++G : These plus signs denote the addition of diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for describing anions and systems with lone pairs of electrons.

-

(d,p) : These represent polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate representation of the anisotropic electron distribution in chemical bonds.

The combination of B3LYP with the 6-311++G(d,p) basis set offers a cost-effective yet highly reliable level of theory for the quantum chemical characterization of this compound.[13]

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing quantum chemical calculations on this compound. This workflow is designed to be self-validating, with each step building upon the previous one to ensure the reliability of the final results.

Caption: A streamlined workflow for quantum chemical calculations.

Step 1: Molecular Structure Input The initial 3D coordinates of this compound can be generated from its SMILES string (CC1=NOC(=C1)C(=O)C) or by sketching the 2D structure in a molecular editor and converting it to 3D.

Step 2: Geometry Optimization This is the most critical step, where the molecule's geometry is relaxed to its lowest energy conformation. The optimization should be performed using the B3LYP functional and the 6-311++G(d,p) basis set. This process iteratively adjusts the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found.

Step 3: Vibrational Frequency Analysis To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation must be performed. The absence of any imaginary frequencies indicates a stable structure. These calculated vibrational frequencies can also be compared with experimental IR and Raman spectra for further validation.

Step 4: Electronic Property Calculation Once the optimized geometry is confirmed, a single-point energy calculation is performed to obtain various electronic properties. This includes the energies of the molecular orbitals and the molecular electrostatic potential.

Step 5: Analysis of Results The output data is then analyzed to extract meaningful chemical insights. This involves examining the optimized geometrical parameters, the energies and shapes of the frontier molecular orbitals, and the distribution of electrostatic potential.

Step 6: Visualization Visualization of the calculated properties is crucial for intuitive understanding. Molecular visualization software is used to generate images of the optimized structure, the HOMO and LUMO orbitals, and the MEP map.

Key Molecular Properties and Their Interpretation

Optimized Molecular Geometry

The geometry optimization provides the most stable 3D arrangement of the atoms in the molecule. The calculated bond lengths, bond angles, and dihedral angles offer a detailed picture of the molecular structure. These parameters can be compared with experimental data from X-ray crystallography if available.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C=O | Value |

| N-O | Value | |

| C-C (ring) | Value | |

| Bond Angle | O-C-C (acetyl) | Value |

| C-N-O (ring) | Value | |

| Dihedral Angle | C-C-C=O | Value |

(Note: The actual values would be obtained from the output of the quantum chemical calculation.)

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[14][15][16]

-

HOMO : Represents the ability to donate an electron.[17] A higher HOMO energy indicates a better electron donor.

-

LUMO : Represents the ability to accept an electron.[17] A lower LUMO energy indicates a better electron acceptor.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[17][18] A smaller energy gap suggests that the molecule is more reactive and less stable.[15] For drug design, an optimal HOMO-LUMO gap is sought to ensure sufficient reactivity for binding to the target while maintaining stability.[14]

Caption: Conceptual diagram of HOMO, LUMO, and the energy gap.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

(Note: The actual values would be obtained from the output of the quantum chemical calculation.)

The visualization of the HOMO and LUMO orbitals reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. This information is invaluable for understanding and predicting how the molecule will interact with a biological target.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.[19][20][21] It provides a powerful tool for identifying the electrophilic and nucleophilic sites within a molecule.[18][20]

-

Red regions (negative potential) : Indicate electron-rich areas, which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

-

Blue regions (positive potential) : Indicate electron-deficient areas, which are susceptible to nucleophilic attack and are likely to act as hydrogen bond donors.

-

Green regions (neutral potential) : Represent areas with a relatively neutral electrostatic potential.

The MEP map of this compound can guide the design of derivatives with improved binding affinity by identifying regions that can form favorable electrostatic interactions with a target protein.[19][22]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the application of quantum chemical calculations, specifically DFT, to the study of this compound. The described workflow and analysis of key molecular properties offer a robust framework for gaining deep insights into the electronic structure and reactivity of this important medicinal chemistry scaffold.

The data generated from these calculations, including optimized geometries, HOMO-LUMO energies, and MEP maps, serve as a valuable foundation for further in-silico studies such as molecular docking and molecular dynamics simulations. By integrating these computational approaches, researchers can accelerate the discovery and optimization of novel isoxazole-based therapeutic agents.

References

- 1. espublisher.com [espublisher.com]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dockdynamics.com [dockdynamics.com]

- 5. longdom.org [longdom.org]

- 6. IJMS | Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds’ Bioactivity [mdpi.com]

- 7. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 8. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. - R Discovery [discovery.researcher.life]

- 11. reddit.com [reddit.com]

- 12. folia.unifr.ch [folia.unifr.ch]

- 13. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. ossila.com [ossila.com]

- 17. researchgate.net [researchgate.net]

- 18. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 19. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 20. MEP [cup.uni-muenchen.de]

- 21. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 22. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Protocol for the synthesis of 1-(5-Methylisoxazol-3-yl)ethanone.

An In-Depth Technical Guide to the Synthesis of 1-(5-Methylisoxazol-3-yl)ethanone

Authored by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed, reliable, and mechanistically grounded protocol for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry. The presented pathway is a multi-step synthesis that ensures high regiochemical control and purity, commencing with the formation of a nitrile oxide precursor, followed by a [3+2] cycloaddition to construct the isoxazole core, and culminating in the functional group transformation to the target ketone. This guide explains the chemical causality behind each step, offers detailed experimental procedures, and includes critical safety information, characterization data, and troubleshooting advice to ensure successful execution by skilled researchers.

Introduction to Synthetic Strategy

The isoxazole moiety is a prominent scaffold in a multitude of pharmacologically active compounds, valued for its unique electronic properties and ability to act as a bioisostere for other functional groups.[1][2][3] this compound, in particular, serves as a key intermediate for more complex molecular architectures. While various methods exist for isoxazole synthesis, direct approaches to this specific substitution pattern (C3-acetyl, C5-methyl) can be challenging.

This guide details a robust and highly controlled three-stage synthetic strategy. The core of this method is a 1,3-dipolar cycloaddition reaction, which provides an elegant and predictable way to construct the isoxazole ring with the desired regiochemistry. This avoids the isomeric mixture problems often encountered in condensation reactions with asymmetric 1,3-dicarbonyl compounds.

The overall workflow is as follows:

-

Preparation of Nitrile Oxide Precursor: Synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate.

-

Isoxazole Ring Formation: In situ generation of an ethoxycarbonylformonitrile oxide and its [3+2] cycloaddition with propyne to form ethyl 5-methylisoxazole-3-carboxylate.

-

Final Ketone Formation: Conversion of the intermediate ester into the target this compound.

Overall Synthetic Workflow

Caption: Overall three-stage synthetic pathway.

Stage 1: Synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate

Principle and Rationale

The foundation of the cycloaddition is the nitrile oxide, which is generated from a stable precursor. (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate is an excellent choice for this role.[4] It is synthesized via a nitrosation reaction of an amino acid ester, glycine ethyl ester hydrochloride.[5] In an acidic aqueous medium, sodium nitrite forms nitrous acid (HONO), which reacts with the primary amine of the glycine ester to form a diazonium intermediate. This unstable species readily loses nitrogen gas, and the resulting carbocation is trapped by a chloride ion from the hydrochloric acid environment. A subsequent nitrosation at the α-carbon position yields the desired α-keto-oxime structure, which tautomerizes to the more stable chloro-oxime product. This method is efficient and utilizes readily available starting materials.

Detailed Experimental Protocol

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve glycine ethyl ester hydrochloride (14.0 g, 100 mmol) in deionized water (25 mL).

-

Acidification: Add concentrated hydrochloric acid (8.3 mL) to the solution. Cool the flask in an ice-salt bath to an internal temperature of -5 °C.

-

Nitrosation: Dissolve sodium nitrite (7.6 g, 110 mmol) in deionized water (15 mL) and add this solution dropwise via the dropping funnel to the reaction mixture, maintaining the internal temperature between -5 °C and 0 °C.

-

Second Addition: After the first addition is complete, stir the mixture for 10 minutes at 0 °C. Prepare a second solution of sodium nitrite (7.6 g, 110 mmol) in water (15 mL) and add it dropwise as before, ensuring the temperature does not exceed 0 °C.

-

Reaction Completion: Stir the resulting mixture at 0 °C for an additional 45 minutes. The reaction progress can be monitored by TLC (Thin Layer Chromatography) using a 1:1 ethyl acetate/hexane solvent system.

-

Work-up and Extraction: Once the reaction is complete, add a saturated brine solution (50 mL). Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[5]

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product, (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate, is an oil or low-melting solid and is typically used in the next step without further purification.[5]

Stage 2: Isoxazole Ring Formation via [3+2] Cycloaddition

Principle and Rationale

This step exemplifies a classic 1,3-dipolar cycloaddition reaction, a powerful tool in heterocyclic chemistry for constructing five-membered rings. The chloro-oxime precursor from Stage 1 is treated with a mild base, such as sodium bicarbonate, which facilitates the elimination of HCl to generate the highly reactive ethoxycarbonylformonitrile oxide in situ.[4] This transient 1,3-dipole is immediately trapped by a dipolarophile, in this case, the alkyne propyne. The reaction proceeds in a concerted fashion, leading to the formation of the stable aromatic isoxazole ring with excellent regiochemical control. The electron-withdrawing ester group on the nitrile oxide directs the cycloaddition to yield the 5-methyl-substituted isoxazole as the major product.

Detailed Experimental Protocol

-

Reaction Setup: In a 500 mL flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, dissolve the crude (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate (approx. 100 mmol) from Stage 1 in ethyl acetate (200 mL).

-

Addition of Base: Add a suspension of sodium bicarbonate (21.0 g, 250 mmol) in water (100 mL).

-

Introduction of Alkyne: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath. Bubble propyne gas through the mixture via the gas inlet tube at a steady, moderate rate for 4-6 hours. Caution: Propyne is a highly flammable gas; this procedure must be performed in a well-ventilated fume hood away from ignition sources.

-

Reaction Completion: Allow the reaction to slowly warm to room temperature overnight while maintaining stirring. Monitor the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude residue, ethyl 5-methylisoxazole-3-carboxylate, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[6]

Stage 3: Synthesis of this compound

Principle and Rationale

The final stage involves the conversion of the stable ethyl ester into the target methyl ketone. A direct reaction with organolithium or Grignard reagents often leads to over-addition and formation of a tertiary alcohol. To prevent this, a two-step approach is employed for greater control. First, the ester is saponified (hydrolyzed) under basic conditions to yield the corresponding 5-methylisoxazole-3-carboxylic acid. This acid is then converted to a more reactive acyl chloride using an agent like oxalyl chloride or thionyl chloride. This activated intermediate can then be reacted with a less reactive organometallic reagent, such as a Gilman cuprate (lithium dimethylcuprate) or dimethylcadmium, which selectively adds once to the acyl chloride to provide the desired ketone in high yield.

Detailed Experimental Protocol

Step 3a: Hydrolysis to 5-Methylisoxazole-3-carboxylic acid

-

Saponification: Dissolve the purified ethyl 5-methylisoxazole-3-carboxylate (e.g., 15.5 g, 100 mmol) in a mixture of ethanol (100 mL) and a 2 M aqueous solution of sodium hydroxide (100 mL, 200 mmol).

-

Heating: Heat the mixture to reflux and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting ester.

-

Acidification: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath. Carefully acidify the solution to pH ~2 by the dropwise addition of 6 M hydrochloric acid. A white precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-methylisoxazole-3-carboxylic acid.

Step 3b: Conversion to this compound

-

Acyl Chloride Formation: In a dry flask under a nitrogen atmosphere, suspend the 5-methylisoxazole-3-carboxylic acid (12.7 g, 100 mmol) in anhydrous dichloromethane (150 mL). Add oxalyl chloride (11 mL, 125 mmol) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.2 mL). Stir at room temperature for 2-3 hours until gas evolution ceases and a clear solution is obtained.

-

Removal of Excess Reagent: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 5-methylisoxazole-3-carbonyl chloride is used immediately in the next step.

-

Ketone Formation (Grignard/Cuprate Method):

-

In a separate dry, three-necked flask under nitrogen, add copper(I) iodide (0.95 g, 5 mmol) and suspend it in anhydrous tetrahydrofuran (THF, 100 mL). Cool to -20 °C.

-

Slowly add methylmagnesium bromide (3.0 M in diethyl ether, 70 mL, 210 mmol).

-

Dissolve the crude acyl chloride in anhydrous THF (50 mL) and add it dropwise to the cuprate solution, maintaining the temperature below -15 °C.

-

-

Quenching and Work-up: Stir the reaction at low temperature for 1 hour, then allow it to warm to 0 °C. Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane) to afford pure this compound.[7][8]

Characterization and Data

All synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

| Parameter | (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate | Ethyl 5-methylisoxazole-3-carboxylate | This compound |

| Molecular Formula | C₄H₆ClNO₃[9] | C₇H₉NO₃ | C₆H₇NO₂ |

| Molecular Weight | 151.55 g/mol [9] | 155.15 g/mol | 125.13 g/mol |

| Appearance | Colorless to pale yellow oil or solid | Colorless oil or white solid | White to off-white solid |

| Melting Point | 70-76 °C[4] | N/A | N/A (Expected solid) |

| ¹H NMR (CDCl₃) | δ ~7.5-8.5 (br s, 1H, NOH), 4.4 (q, 2H, CH₂), 1.4 (t, 3H, CH₃) | δ ~6.3 (s, 1H, isoxazole H4), 4.4 (q, 2H, OCH₂), 2.5 (s, 3H, C5-CH₃), 1.4 (t, 3H, CH₂) | δ ~6.5 (s, 1H, isoxazole H4), 2.6 (s, 3H, COCH₃), 2.5 (s, 3H, C5-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~160 (C=O), ~140 (C=N), 64 (CH₂), 14 (CH₃) | δ ~168 (C=O), ~160 (isoxazole C5), ~158 (isoxazole C3), ~102 (isoxazole C4), 62 (OCH₂), 14 (OCH₂CH₃), 12 (C5-CH₃) | δ ~190 (C=O), ~172 (isoxazole C5), ~160 (isoxazole C3), ~105 (isoxazole C4), 27 (COCH₃), 12 (C5-CH₃) |

Note: NMR chemical shifts are estimates and should be confirmed by experimental data.[10][11]

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols. All procedures should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]

-